molecular formula C25H22N4O2S B2388293 8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 902593-74-2

8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B2388293
CAS RN: 902593-74-2
M. Wt: 442.54
InChI Key: DHPIABYPVUYAAS-UHFFFAOYSA-N
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Description

The compound “8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline” is a complex organic molecule. It has a molecular formula of C20H20N4O2S, an average mass of 380.463 Da, and a monoisotopic mass of 380.130707 Da .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of substituted aminotriazoles with various reagents. For instance, 2-amino-5,8-dimethoxy [1,2,4]triazolo [1,5-c]-pyrimidine is prepared from a 5-chloro or 5-methoxy substituted 3-amino-8-methoxy [1,2,4]triazolo [4,3-c]-pyrimidine by reaction with methoxide in an alcohol solvent .

Scientific Research Applications

Synthesis and Structural Analysis

Research into the synthesis of [1,2,4]triazolo[1,5-c]quinazoline derivatives and their structural analysis is fundamental for understanding their chemical properties and potential applications. For instance, novel synthesis methods have been developed to create [1,2,4]triazolo-annelated quinazolines, exploring different synthetic pathways and chemical reactions to achieve targeted molecular architectures (Al-Salahi, 2010). Such research is crucial for expanding the toolkit of synthetic chemists, enabling the creation of complex molecules with potential applications in various fields, including medicinal chemistry and material science.

Biological Activity

The investigation into the biological activity of triazoloquinazoline derivatives has identified several compounds with promising pharmacological properties. For example, studies have shown that certain derivatives exhibit significant anticancer activity, offering potential as therapeutic agents (Voskoboynik et al., 2016). Additionally, some compounds have been found to possess anti-tubercular activity against Mycobacterium tuberculosis, suggesting their utility in developing new treatments for tuberculosis (Asquith et al., 2019). This line of research is particularly important for addressing the need for new drugs in the fight against drug-resistant bacterial infections.

Chemical Transformations and Derivatives

Further research into the chemical transformations and the creation of novel derivatives of [1,2,4]triazolo[1,5-c]quinazolines has explored the versatility of these compounds in organic synthesis. The development of cascade cyclization reactions has enabled the efficient synthesis of complex heterocyclic structures, which are valuable in various chemical research and development applications (Lipson et al., 2006). These synthetic methodologies contribute to the advancement of heterocyclic chemistry, providing new routes for the synthesis of pharmacologically relevant compounds.

Future Directions

Compounds with similar structures have been found to have a wide range of applications in medicinal chemistry due to their diverse biological activities. Future research could focus on developing versatile and eco-friendly synthetic protocols for these compounds, as well as exploring their potential applications in various fields .

properties

IUPAC Name

8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S/c1-16-9-11-17(12-10-16)15-32-25-26-20-14-22(31-3)21(30-2)13-19(20)24-27-23(28-29(24)25)18-7-5-4-6-8-18/h4-14H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPIABYPVUYAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline

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